sb 220025

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

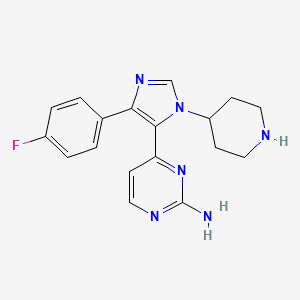

SB 220025 is a chemical compound recognized as a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK). Its chemical structure is characterized by its ability to competitively bind to ATP, making it a valuable tool in pharmacological research. The compound has a molecular formula of C₁₃H₁₃Cl₃N₄O and a CAS number of 165806-53-1, indicating its unique identity among chemical substances. SB 220025 is notable for its cell-permeable properties, allowing it to effectively penetrate cellular membranes and exert its biological effects .

SB220025 acts as a kinase inhibitor []. Kinases are enzymes that transfer phosphate groups from ATP (adenosine triphosphate) to other molecules, regulating various cellular processes. SB220025 likely binds to the active site of specific kinases, preventing them from binding to ATP or substrates, thereby disrupting the targeted cellular signaling pathway [].

Database Entry

SB4 is included in the PubChem database maintained by the National Institutes of Health (NIH) [PubChem, National Institutes of Health (.gov)">. This suggests SB4 may be a compound of interest for scientific research, but the database itself does not elaborate on specific applications.

Computational Modeling

One resource describes SB4 as part of a project involving quantum mechanics calculations [Institute for Research in Biomedicine (IRB Barcelona mmb.irbbarcelona.org)]. This suggests researchers might be investigating the theoretical properties of SB4 using computational methods.

The synthesis of SB 220025 involves multicomponent reactions, particularly the Ugi reaction, which allows for the formation of diverse chemical scaffolds. These reactions typically combine amines, aldehydes, and isocyanides to generate complex molecules with specific biological activities. The unique bicyclic structure of SB 220025 is achieved through a series of transformations that include cyclization and functional group modifications . The compound's synthesis has been optimized to yield high purity and specific activity against its target enzyme.

SB 220025 exhibits significant biological activity as a selective inhibitor of p38 MAPK, with an IC₅₀ value of approximately 60 nM. This inhibition leads to various pharmacological effects, including the modulation of inflammatory responses and angiogenesis. Research has shown that SB 220025 can prevent cell death in certain models and enhance collagen gel contraction, indicating its potential therapeutic applications in chronic inflammatory diseases . Furthermore, its selectivity for p38 MAPK over other kinases enhances its utility in research focused on MAPK signaling pathways.

The synthesis methods for SB 220025 primarily involve multicomponent reactions that allow for the efficient construction of its complex structure. One notable method is the Ugi reaction, which combines various reactants to create a diverse array of compounds. Additionally, the synthesis may include steps such as cyclization and functionalization to achieve the desired bicyclic framework. The process is designed to maximize yield while maintaining the compound's biological activity .

SB 220025 has several applications in biomedical research due to its role as a p38 MAPK inhibitor. It is utilized in studies investigating inflammatory diseases, cancer biology, and cellular signaling pathways. The compound's ability to modulate p38 MAPK activity makes it a candidate for developing therapeutic agents aimed at treating conditions characterized by excessive inflammation or aberrant cell signaling . Furthermore, it serves as a valuable tool for elucidating the roles of MAPK pathways in various biological processes.

Studies on SB 220025 have demonstrated its interaction with p38 MAPK through competitive binding assays and crystallography. These investigations reveal that SB 220025 binds specifically to an extended pocket within the active site of p38 MAPK, distinguishing it from other kinases such as ERK2. This selectivity is crucial for minimizing off-target effects and enhancing the compound's therapeutic potential . Additionally, interaction studies have shown that SB 220025 can modulate downstream signaling pathways influenced by p38 MAPK activity.

Several compounds share structural or functional similarities with SB 220025 as p38 MAPK inhibitors. Notable examples include:

- SB 203580: An earlier generation p38 MAPK inhibitor with similar mechanisms but differing selectivity profiles.

- RWJ67657: Another selective inhibitor that targets p38 MAPK but may exhibit different pharmacokinetic properties.

- BIRB 796: A potent p38 MAPK inhibitor known for its anti-inflammatory effects.

| Compound | Selectivity | IC₅₀ (nM) | Unique Features |

|---|---|---|---|

| SB 220025 | High | 60 | Cell-permeable; reversible inhibition |

| SB 203580 | Moderate | ~100 | Earlier generation; broader selectivity |

| RWJ67657 | High | ~50 | Different pharmacokinetics |

| BIRB 796 | High | ~30 | Strong anti-inflammatory properties |

SB 220025 stands out due to its specific binding affinity and unique structural features derived from advanced synthetic methodologies. Its development highlights the importance of targeted drug design in creating effective therapeutic agents against specific molecular targets in disease states.

Molecular Structure and Formula

SB 220025 has the molecular formula C₁₈H₁₉FN₆ and a molecular weight of 338.38 g/mol . Its IUPAC name is 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine, reflecting its imidazole-pyrimidine hybrid structure . The compound features a fluorophenyl group, a piperidine ring, and an aminopyrimidine moiety, which collectively contribute to its kinase-binding properties (Figure 1).

Table 1: Key Molecular Properties of SB 220025

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉FN₆ |

| Molecular Weight | 338.38 g/mol |

| IUPAC Name | 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine |

| CAS Registry Number | 165806-53-1 |

| Synonymous Identifiers | SB-220025, CHEMBL274064, DB04338 |

Classification

SB 220025 is classified as a small-molecule ATP-competitive inhibitor targeting the p38 MAPK family . It belongs to the imidazole derivatives, a class known for their kinase inhibitory activity.

Historical Development Context

Origins and Synthesis

SB 220025 was developed in the late 1990s by GlaxoSmithKline (GSK) as part of efforts to target p38 MAPK for inflammatory diseases . Its design leveraged structure-activity relationship (SAR) studies to optimize selectivity against p38 over related kinases like extracellular signal-regulated kinase (ERK) .

Key Milestones

- 1998: Initial pharmacological characterization demonstrated SB 220025’s ability to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in vivo (ED₅₀ = 7.5 mg/kg) .

- 1998: Structural studies revealed its binding mode within the ATP pocket of p38 MAPK, explaining its selectivity .

- 2000s: SB 220025 became a benchmark compound for studying angiogenesis in chronic inflammatory models, such as collagen-induced arthritis .

Table 2: Historical Milestones in SB 220025 Development

Significance in MAP Kinase Inhibitor Research

Selectivity and Mechanism of Action

SB 220025 exhibits >1,000-fold selectivity for p38 MAPK over ERK, protein kinase A (PKA), and protein kinase C (PKC) . It binds reversibly to the ATP-binding site, preventing phosphorylation of downstream substrates like myelin basic protein .

Table 3: Inhibitory Activity of SB 220025 Against Kinases

| Kinase | IC₅₀ Value | Selectivity vs. p38 MAPK |

|---|---|---|

| p38 MAPK | 60 nM | - |

| ERK | >100 μM | >1,000-fold |

| PKA | 30 μM | 500-fold |

| PKC | 2.89 μM | 50-fold |

Contributions to Scientific Understanding

- Cytokine Regulation: SB 220025 suppressed interleukin-1β (IL-1β) and TNF-α in murine models, highlighting p38 MAPK’s role in cytokine-driven inflammation .

- Angiogenesis Inhibition: At 30 mg/kg, it reduced angiogenesis by 40% in granuloma models, linking p38 signaling to vascular proliferation in chronic inflammation .

- Structural Insights: Co-crystallization studies with p38 MAPK revealed interactions with Met109 and Gly110, informing the design of second-generation inhibitors .

SB 220025 functions as an ATP-competitive inhibitor of p38 mitogen-activated protein kinase through direct competition with adenosine triphosphate for the enzyme's nucleotide binding site [1] [2] [3]. The compound demonstrates potent inhibitory activity with an IC50 value of 60 nM against human p38 MAPK [4] [3] [5]. This ATP-competitive mechanism involves the reversible binding of SB 220025 to the ATP-binding pocket within the active site of p38 MAPK, preventing the natural substrate ATP from accessing its binding site and subsequently blocking the kinase's catalytic activity [2] [6] [7].

The competitive nature of SB 220025 binding has been confirmed through kinetic studies demonstrating that the inhibitor competes directly with ATP for the same binding site [8]. When ATP concentrations are increased, higher concentrations of SB 220025 are required to achieve the same level of inhibition, which is characteristic of competitive inhibition mechanisms [9]. The compound binds to the enzyme in a reversible manner, allowing for rapid dissociation when diluted, as evidenced by activity recovery experiments where enzyme function is restored upon removal of the inhibitor [8].

Biochemical assays have established that SB 220025 exhibits exceptional selectivity for p38 MAPK over other closely related kinases. The compound demonstrates greater than 2,000-fold selectivity over ERK1/2 (p42/p44 MAP kinase), 500-fold selectivity over protein kinase A, 50-fold selectivity over protein kinase C, and greater than 1,000-fold selectivity over epidermal growth factor receptor kinase [5] [10]. This remarkable selectivity profile is attributed to the specific structural features of the p38 MAPK ATP-binding pocket that accommodate SB 220025 binding more favorably than other kinases.

Interaction with p38 MAP Kinase Active Site

The active site of p38 MAPK provides a structurally distinct environment that facilitates the specific binding of SB 220025 [11] [12]. The enzyme's active site is located at the junction between the N-terminal and C-terminal domains, forming a cleft that accommodates both ATP and competitive inhibitors [13]. In the case of SB 220025, the compound establishes critical molecular interactions within this catalytic region that are essential for its inhibitory activity.

A key interaction involves the formation of a hydrogen bond between the pyrimidine nitrogen of SB 220025 and the main chain amido nitrogen of methionine 109 (Met109) within the p38 MAPK active site [14] [15]. This hydrogen bonding interaction is analogous to the interaction formed by the N1 atom of ATP with the same residue, explaining why SB 220025 can effectively compete with the natural substrate [14]. The Met109 residue is located in the hinge region connecting the N-terminal and C-terminal domains of the kinase, making it a crucial anchor point for both ATP and ATP-competitive inhibitors.

Additional interactions contribute to the binding affinity and specificity of SB 220025. The compound forms van der Waals interactions with residues including lysine 50, isoleucine 81, and aspartate 165, while establishing electrostatic interactions with serine 29 and leucine 164 [16]. These multiple contact points create a stable binding complex that effectively prevents ATP from accessing its binding site. The fluorophenyl substituent of SB 220025 contributes to the binding through hydrophobic interactions with residues in the active site pocket, enhancing the overall binding affinity [17].

The active site binding of SB 220025 results in the inhibition of p38 MAPK's catalytic activity, preventing the phosphorylation of downstream substrates. This includes the inhibition of MAPK-activated protein kinase 2 (MK2) phosphorylation, which is a direct substrate of p38 MAPK [2] [18]. The compound effectively reduces the phosphorylation of MK2 at threonine 222 and threonine 334, key regulatory sites that are normally phosphorylated by active p38 MAPK [19].

Extended Pocket Binding Characteristics

SB 220025 exhibits a unique binding mode that involves occupancy of an extended pocket within the p38 MAPK active site, distinguishing it from smaller inhibitors that bind to more restricted regions [11] [20] [12]. This extended pocket binding is a critical factor in the compound's selectivity for p38 MAPK over other kinases, as it takes advantage of the specific three-dimensional architecture of the p38 active site that is not present in closely related kinases such as ERK2 [11].

The extended pocket that accommodates SB 220025 is formed by the open domain structure characteristic of the low-activity form of p38 MAPK [11] [12]. This structural feature creates a larger binding cavity compared to other MAP kinases, allowing SB 220025 to establish multiple contact points across a broader surface area. The compound's pyrimidinyl imidazole core structure, combined with its fluorophenyl and piperidine substituents, is optimally sized and shaped to fit within this extended binding pocket [1] [11].

Crystallographic studies have revealed that the extended pocket binding involves interactions with residues beyond the immediate ATP-binding site [11] [12]. The compound extends into regions of the active site that are not accessible to ATP, creating additional binding interactions that contribute to its high affinity and selectivity. This extended binding mode is complementary to the open domain structure of p38 MAPK, which differs from the more closed domain structure observed in ERK2 [11].

The extended pocket binding characteristics of SB 220025 are responsible for its ability to achieve nanomolar potency against p38 MAPK while maintaining poor binding to other kinases [11]. The larger binding interface created by the extended pocket interaction provides more opportunities for favorable molecular contacts, including hydrogen bonding, van der Waals interactions, and electrostatic interactions that collectively stabilize the inhibitor-enzyme complex.

Structural Basis for Selectivity

The exceptional selectivity of SB 220025 for p38 MAPK over other kinases is attributed to specific structural differences in the ATP-binding sites and domain architectures of different kinases [11] [12]. The structural basis for this selectivity has been elucidated through comparative crystallographic studies that reveal how amino acid differences in the active site and variations in domain separation affect inhibitor binding [11].

Key structural features contributing to SB 220025 selectivity include amino acid replacements in the ATP-binding pocket that are unique to p38 MAPK [11] [13]. For example, in p38 MAPK, alanine 157 replaces leucine 154 found in ERK2, creating a different pocket geometry that better accommodates SB 220025 [13]. Additionally, asparagine 115 in p38 MAPK replaces lysine 112 found in ERK2, altering the hydrogen bonding patterns and electrostatic environment of the binding site [13].

The domain separation in p38 MAPK is wider compared to ERK2, creating a larger ATP-binding pocket that can accommodate the extended structure of SB 220025 [11] [13]. This wider domain separation is coupled to the conformation of the activation loop (Lip region) through interactions with helix C [13]. The rotation of helix C in p38 MAPK compared to ERK2 contributes to the increased domain separation and altered binding pocket geometry [13].

Specific residue differences that contribute to selectivity include the replacement of cysteine 164 in ERK2 with leucine 167 in p38 MAPK, which affects the size and hydrophobicity of the binding pocket [13]. These amino acid replacements, both within the active site and at positions distant from the active site, collectively create a unique binding environment in p38 MAPK that favors SB 220025 binding over other kinases.

The structural basis for selectivity also involves the complementarity between the rigid pyrimidinyl imidazole framework of SB 220025 and the specific geometry of the p38 MAPK active site [11]. The compound's fluorophenyl substituent is positioned to interact with hydrophobic residues that are uniquely arranged in p38 MAPK, while the piperidine ring system establishes contacts with residues that differ between p38 and other kinases [11].

Conformational Changes Upon Target Binding

The binding of SB 220025 to p38 MAPK induces specific conformational changes in the enzyme that are essential for its inhibitory mechanism [8] [21]. These conformational changes involve alterations in the relative positions of the N-terminal and C-terminal domains, as well as modifications in the activation loop conformation that prevent the enzyme from adopting its catalytically active state.

Upon SB 220025 binding, p38 MAPK undergoes a conformational shift that stabilizes the enzyme in an inactive conformation [8]. Nuclear magnetic resonance studies have demonstrated that the binding of SB 220025 can trap p38 MAPK in different conformational states depending on the phosphorylation status of the enzyme [8]. In the dual-phosphorylated form of p38 MAPK, SB 220025 binding shifts the thermodynamic equilibrium between different conformers, completely favoring one specific inactive form [8].

The conformational changes induced by SB 220025 binding affect the activation loop region of p38 MAPK, which is critical for substrate recognition and catalytic activity [21]. The compound's binding prevents the proper positioning of the activation loop that is required for substrate binding and phosphoryl transfer. This conformational constraint is maintained through the multiple interaction points established between SB 220025 and residues in the extended active site pocket [21].

The binding of SB 220025 also influences the conformation of the ATP-binding pocket itself, creating a geometry that favors inhibitor binding over ATP binding [21]. The compound induces a conformational change that optimizes the hydrogen bonding network between the inhibitor and active site residues, particularly the critical interaction with Met109 [14]. This induced fit mechanism contributes to the high binding affinity and selectivity of SB 220025.

The conformational changes upon SB 220025 binding are reversible, allowing the enzyme to return to its active conformation when the inhibitor is removed [8]. This reversibility is consistent with the compound's mechanism as a competitive inhibitor and explains why its effects can be overcome by increasing ATP concentrations. The dynamic nature of these conformational changes also explains why SB 220025 can accommodate binding to both phosphorylated and non-phosphorylated forms of p38 MAPK, albeit with different binding kinetics and thermodynamic parameters [21].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Acute Toxic;Irritant

Wikipedia

Dates

p38 MAPK regulates cavitation and tight junction function in the mouse blastocyst

Christine E Bell, Andrew J WatsonPMID: 23593143 DOI: 10.1371/journal.pone.0059528

Abstract

Blastocyst formation is essential for implantation and maintenance of pregnancy and is dependent on the expression and coordinated function of a series of proteins involved in establishing and maintaining the trans-trophectoderm ion gradient that enables blastocyst expansion. These consist of Na/K-ATPase, adherens junctions, tight junctions (TJ) and aquaporins (AQP). While their role in supporting blastocyst formation is established, the intracellular signaling pathways that coordinate their function is unclear. The p38 MAPK pathway plays a role in regulating these proteins in other cell types and is required for embryo development at the 8-16 cell stage, but its role has not been investigated in the blastocyst.p38 MAPK regulates blastocyst formation by regulating blastocyst formation gene expression and function.

Embryos were cultured from the early blastocyst stage for 12 h or 24 h in the presence of a potent and specific p38 MAPK inhibitor, SB 220025. Blastocyst expansion, hatching, gene family expression and localization, TJ function and apoptosis levels were analyzed.

Inhibition of the p38 MAPK pathway reduced blastocyst expansion and hatching, increased tight junction permeability, affected TJP1 localization, reduced Aqp3 expression, and induced a significant increase in apoptosis.

The p38 MAPK pathway coordinates the overall events that regulate blastocyst formation.

The p38 mitogen-activated protein kinases modulate endothelial cell survival and tissue repair

Nobuhiro Kanaji, Amy Nelson, Diane S Allen-Gipson, Tadashi Sato, Masanori Nakanishi, Xingqi Wang, YingJi Li, Hesham Basma, Joel Michalski, Maha Farid, Stephen I Rennard, Xiangde LiuPMID: 22138711 DOI: 10.1007/s00011-011-0405-7

Abstract

This study is designed to investigate the role of p38 MAPK in modulating human pulmonary artery endothelial cells (HPAECs) survival and tissue repair functions.HPAECs (passage 8-12) were used for all experiments. Cells were treated with IL-1β (0.5 or 2 ng/ml) or p38 inhibitor (SB203580 or SB220025, 5 μM each). Cells were also transfected with 50 nM siRNAs. Cell length was measured using ImageJ software. Collagen gel contraction and wound close assay were performed to evaluate tissue repair functions.

IL-1β activated p38 MAPK and induced morphologic change of HPAECs. The p38 inhibitors further augmented IL-1β-induced cell morphologic change, prevented cell death, and augmented collagen gel contraction. Suppression of p38α, γ, or δ, but not p38β resulted in cell morphologic alteration, and suppressing any one of p38 isoforms by siRNAs increased cell survival. Suppression of p38α or δ augmented gel contraction. While p38α suppression stimulated cell migration, suppressing the rest of three isoforms inhibit cell migration. Nuclear factor p65-siRNA blocked IL-1β-induced cell morphologic change, but did not affect p38 inhibitor-induced change.

These findings suggest that p38 MAPK may negatively modulate tissue repair functions of endothelial cells via p65 independent pathway.

The p38 mitogen-activated protein kinase regulates 11beta-hydroxysteroid dehydrogenase type 2 (11beta-HSD2) expression in human trophoblast cells through modulation of 11beta-HSD2 messenger ribonucleic acid stability

Anju Sharma, Haiyan Guan, Kaiping YangPMID: 19497972 DOI: 10.1210/en.2009-0479

Abstract

The placental 11beta-hydroxysteroid dehydrogenase type 2 (11beta-HSD2; encoded by the HSD11B2 gene) has emerged as a key player in controlling fetal development, but its regulation is incompletely understood. Here we identified p38 MAPK as an important regulator of placental 11beta-HSD2. We showed that inhibition of p38 MAPK with the pharmacological inhibitor SB202190 led to an approximately 50% reduction in 11beta-HSD2 activity, protein, and mRNA in primary human placental trophoblast cells. Furthermore, the effect of SB202190 was confirmed by the use of two additional p38 inhibitors, SB203580 and SB220025. In addition, SB202190 decreased the half-life of 11beta-HSD2 mRNA without altering the HSD11B2 promoter activity, indicating that p38 MAPK regulates placental 11beta-HSD2 expression through modulation of 11beta-HSD2 mRNA stability. Importantly, small interfering RNA-mediated knockdown of p38alpha caused a 50% reduction in 11beta-HSD2 activity, suggesting that p38alpha is the primary p38 isoform involved. Taken together, these findings suggest a novel pathway controlling placental 11beta-HSD2 expression resulting from the activation of p38 MAPK. Given that p38alpha is abundantly expressed in the human placenta in which its function is largely unknown, our present study also reveals 11beta-HSD2 as an important target through which p38alpha may regulate human placental function and consequently fetal growth and development.The inhibitory effect of docetaxel and p38 MAPK inhibitor on TZT-1027 (Soblidotin)-induced antivascular activity

Junichi Watanabe, Tsugitaka Natsume, Motohiro KobayashiPMID: 18225550 DOI:

Abstract

TZT-1027 (Soblidotin), a microtubule (MT)-depolymerizing agent, has antivascular activity through the disruption of microtubules in vascular endothelial cells. Our aim was to elucidate the mechanism of TZT-1027-induced antivascular activity by investigating the impact of various inhibitors.The inhibitory effects on TZT-1027-induced antivascular activity were evaluated by a tumor perfusion study in mice bearing Colon26 tumors and a vascular permeability study on human umbilical vein endothelial cells monolayer. Western blotting analyses were performed to verify the mechanism of antivascular activity.

Pretreatment with docetaxel and SB220025, a p38 mitogen-activated protein kinase (MAPK) inhibitor, significantly suppressed the TZT-1027-induced reduction of tumor perfusion and increase in vascular permeability. Gross findings showed that SB220025 visibly attenuated the TZT-1027-induced widespread hemorrhage in tumors. Western blotting analyses revealed that TZT-1027 induced the phosphorylation of p38 MAPK only slightly compared to hydrogen peroxide, and that docetaxel and SB220025 increased the acetylation of alpha-tubulin an effect opposite to that of TZT-1027.

TZT-1027-induced antivascular activity was abolished by docetaxel through the stabilization of microtubules, and by p38 MAPK inhibitor not only through the regulation of the p38 MAPK pathway, but also through the direct stabilization of microtubules, similar to docetaxel.

Heat shock protein 1 and the mitogen-activated protein kinase 14 pathway are important for mouse trophoblast stem cell differentiation

Quinton A Winger, Jillian Guttormsen, Heather Gavin, Frances BhushanPMID: 17267699 DOI: 10.1095/biolreprod.106.056820

Abstract

Differentiation of trophoblast cells is a critical process for the proper establishment of the placenta and is, therefore, necessary to maintain embryonic development. Trophoblast stem (TS) cells grown in culture can differentiate into different trophoblast subtypes in vitro mimicking normal trophoblast cell differentiation. Therefore, TS cells are a valuable model system that can be used to elucidate genetic factors that regulate trophoblast cell differentiation. Several transcription factors, when analyzed by targeted gene mutation in mice, have resulted in embryonic lethality due to placental defects and, more specifically, defects of the trophoblast lineages. These studies have helped improve our knowledge about trophoblast cell differentiation, but much is still unknown about the specific mechanisms involved. This study uses TS cell culture to detect proteins with differential expression in proliferating and differentiating TS cells in order to identify proteins with potential roles in the differentiation process. We identified four proteins with differential expression: dimethylarginine dimethylaminohydrolase1 (DDAH1), keratin 8, keratin 18, and HSPB1 (also known as heat shock protein 25, HSP25). Further investigation confirmed the presence of HSPB1 protein during in vitro TS cell differentiation. In addition, we confirmed that phosphorylation of HSPB1 and MAP kinase-activated protein kinase 2 (MAPKAPK2) increased in TS cells during differentiation. Inhibition of MAPK14 (also known as p38 MAPK) resulted in a reduction of HSPB1 phosphorylation and an increase in cell death during TS cell differentiation. These results suggest that HSPB1 and the MAPK14 pathway are important during TS cell differentiation.Activation of p38MAPK signaling cascade in a VSMC injury model: role of p38MAPK inhibitors in limiting VSMC proliferation

T Jacob, E Ascher, D Alapat, Y Olevskaia, A HingoraniPMID: 15966085 DOI: 10.1016/j.ejvs.2005.01.030

Abstract

P38 mitogen-activated protein kinase (MAPK) has a crucial role in regulating signaling pathways implicated in the cellular events leading to restenosis. We examine p38MAPK activation in response to vascular cell injury, its biological effects and determine whether selective p38MAPK inhibitors, SB220025/SB203580, decrease vascular smooth muscle cell (VSMC) proliferation.Human aortic VSMCs were cultured and wounds made on the monolayers to elicit mitogenic responses and induce p38MAPK activation. P38MAPK inhibitor pretreatment, at varying doses (1-100 microM) and treatment duration was used to block p38MAPK phosphorylation. Cytotoxicity, viability, proliferation and apoptosis were determined and expression of p38MAPK/phospho-p38MAPK was obtained by chemiluminiscent immunoblot analysis.

Phosphorylation of p38MAPK depended on injury severity and was inhibited by both p38MAPK inhibitors, but not by SB202474, a specific antagonist of p38MAPK inhibitors. VSMCs treated with p38MAPK inhibitors showed a dose-dependent decrease in viable cell number, apoptosis and proliferation, reversing the deleterious effects of p38MAPK activation comparable to controls (p < 0.05).

This wound injury model activates the p38MAPK-signaling cascade in VSMC and causes cell proliferation that can be abrogated by pre-incubation with p38MAPK selective synthetic inhibitors in a time and dose-dependent manner. SB220025 used here for the first time in VSMC reveals itself to be a stronger p38MAPK inhibitor than SB203580 and being a second generation inhibitor may be the preferred drug for novel therapeutic maneuvers.

Mitogen-activated protein kinase (MAPK) blockade of bovine preimplantation embryogenesis requires inhibition of both p38 and extracellular signal-regulated kinase (ERK) pathways

Pavneesh Madan, Michele D Calder, Andrew J WatsonPMID: 15985630 DOI: 10.1530/rep.1.00554

Abstract

Blastocyst formation, as a critical period during development, is an effective indicator of embryonic health and reproductive efficiency. Out of a number of mechanisms underlying blastocyst formation, highly conserved mitogen-activated protein kinase (MAPK) signaling has emerged as a major mechanism involved in regulating murine preimplantation embryo development. The objective of our study was to ascertain the role of MAPK signaling in regulating bovine development to the blastocyst stage. Using reverse transcriptase PCR and immunohistochemical staining procedures we have demonstrated that mRNA transcripts and polypeptides encoding p38 MAPK pathway constituents are detectable in preimplantation bovine embryos from the one-cell to the blastocyst stage. Further, the effects on bovine embryo development following inhibition of p38 alpha/beta and extracellular signal-regulated kinase (ERK) signaling by treatment with SB220025 and U0126, respectively, were investigated. Eight-cell bovine embryos (50 per group; three replicates) were placed into treatments consisting of synthetic oviductal fluid (SOF) medium: SOF + SB202474 (inactive analogue), SOF + SB220025, SOF + U0124 (inactive analogue), SOF + U0126, and SOF + SB220025 + U0126. Inhibition of p38 MAPK or ERK signaling individually did not affect development to the blastocyst stage. However, when both pathways were blocked simultaneously there was a significant reduction (P < 0.05) in blastocyst formation, cell number and immunofluorescence of phosphorylated downstream pathway constituents. We have determined that, in variance to what was observed during murine preimplantation development, bovine early embryos progress at normal frequencies to the blastocyst stage in the presence of p38 MAPK inhibitors.Inactivation of p38 MAPK during liver regeneration

Jean S Campbell, Gretchen M Argast, Sebastian Y Yuen, Brian Hayes, Nelson FaustoPMID: 20708092 DOI: 10.1016/j.biocel.2010.08.002

Abstract

There is increasing evidence that p38 MAPK, which is classified as a stress-activated kinase, also participates in cell cycle regulation, functioning as a suppressor of cell proliferation and tumorigenesis. We conducted a study of p38 MAPK phosphorylation during liver regeneration in mice to determine whether p38 MAPK activation or inactivation may correlate with events that lead to DNA replication after partial hepatectomy (PH), and whether p38 MAPK activation may be required for hepatocyte DNA replication in vivo and in culture. We report that active p38 (Pi-p38 MAPK) is present in normal liver, is rapidly inactivated starting 30 min after PH, and is re-activated by 12h. Although levels of Pi-MKK 3/6, the upstream kinases that activate p38 MAPK increase after PH, the expression of the dual protein phosphatase 1 is also elevated, and may be responsible for Pi-p38 MAPK dephosphorylation after PH. Inactivation and re-activation of p38 MAPK inversely correlates with the stimulation of protein synthesis and translation pathways, as indicated by activation of p70S6 kinase, increases in the phosphorylation of initiation factor elF-4E and translational repressor, 4E-BP. The activity of a p38 MAPK downstream substrate, MAPKAPK2 (MK2), did not reflect the changing levels of Pi-p38 MAPK during liver regeneration. Pi-p38 MAPK may be involved in TNF-stimulated DNA replication of murine hepatocytes in culture, but is not necessary for hepatocyte DNA replication after PH. Our results suggest that p38 MAPK inactivation plays a permissible role in DNA replication during liver regeneration and is consistent with a role for p38 MAPK in the maintenance of hepatocyte cell cycle arrest in adult liver.p38 mitogen-activated protein kinase (MAPK) first regulates filamentous actin at the 8-16-cell stage during preimplantation development

Andrew J M Paliga, David R Natale, Andrew J WatsonPMID: 15850458 DOI: 10.1042/BC20040146

Abstract

The MAPK (mitogen-activated protein kinase) superfamily of proteins consists of four separate signalling cascades: the c-Jun N-terminal kinase or stress-activated protein kinases (JNK/SAPK); the ERKs (extracellular-signal-regulated kinases); the ERK5 or big MAPK1; and the p38 MAPK group of protein kinases, all of which are highly conserved. To date, our studies have focused on defining the role of the p38 MAPK pathway during preimplantation development. p38 MAPK regulates actin filament formation through the downstream kinases MAPKAPK2/3 (MAPK-activated protein kinase 2/3) or MAPKAPK5 [PRAK (p38 regulated/activated kinase)] and subsequently through HSP25/27 (heat-shock protein 25/27). We recently reported that 2-cell-stage murine embryos treated with cytokine-suppressive anti-inflammatory drugs (CSAIDtrade mark; SB203580 and SB220025) display a reversible blockade of development at the 8-16-cell stage, indicating that p38 (MAPK) activity is required to complete murine preimplantation development. In the present study, we have investigated the stage-specific action and role of p38 MAPK in regulating filamentous actin during murine preimplantation development.Treatment of 8-cell-stage embryos with SB203580 and SB220025 (CSAIDtrade mark) resulted in a blockade of preimplantation development, loss of rhodamine phalloidin fluorescence, MK-p (phosphorylated MAPKAPK2/3), HSP-p (phosphorylated HSP25/27) and a redistribution of alpha-catenin immunofluorescence by 12 h of treatment. In contrast, treatment of 2- and 4-cell-stage embryos with CSAIDtrade mark drugs resulted in a loss of MK-p and HSP-p, but did not result in a loss of rhodamine phalloidin fluorescence. All these effects of p38 MAPK inhibition were reversed upon removal of the inhibitor, and development resumed in a delayed but normal manner to the blastocyst stage. Treatment of 8-cell embryos with PD098059 (ERK pathway inhibitor) did not affect development or fluorescence of MK-p, HSP-p or rhodamine phalloidin.

Murine preimplantation development becomes dependent on p38 MAPK at the 8-16-cell stage, which corresponds to the stage when p38 MAPK first regulates filamentous actin during early development.

Inhibition of p38 mitogen-activated protein kinase enhances c-Jun N-terminal kinase activity: implication in inducible nitric oxide synthase expression

Aleksi Lahti, Outi Sareila, Hannu Kankaanranta, Eeva MoilanenPMID: 16504051 DOI: 10.1186/1471-2210-6-5

Abstract

Nitric oxide (NO) is an inflammatory mediator, which acts as a cytotoxic agent and modulates immune responses and inflammation. p38 mitogen-activated protein kinase (MAPK) signal transduction pathway is activated by chemical and physical stress and regulates immune responses. Previous studies have shown that p38 MAPK pathway regulates NO production induced by inflammatory stimuli. The aim of the present study was to investigate the mechanisms involved in the regulation of inducible NO synthesis by p38 MAPK pathway.p38 MAPK inhibitors SB203580 and SB220025 stimulated lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression and NO production in J774.2 murine macrophages. Increased iNOS mRNA expression was associated with reduced degradation of iNOS mRNA. Treatment with SB220025 increased also LPS-induced c-Jun N-terminal kinase (JNK) activity. Interestingly, JNK inhibitor SP600125 reversed the effect of SB220025 on LPS-induced iNOS mRNA expression and NO production.

The results suggest that inhibition of p38 MAPK by SB220025 results in increased JNK activity, which leads to stabilisation of iNOS mRNA, to enhanced iNOS expression and to increased NO production.